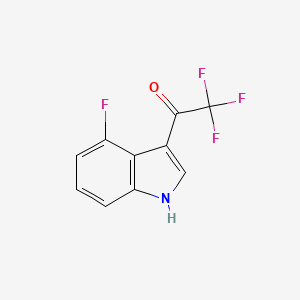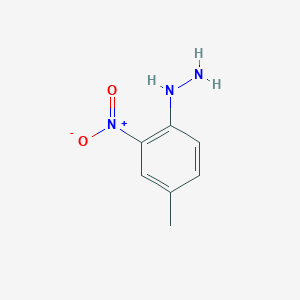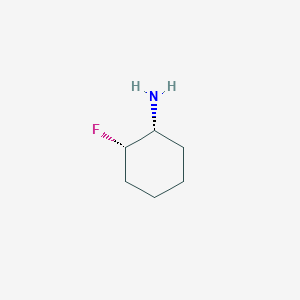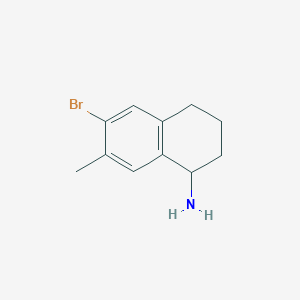
sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate is a chemical compound with a unique structure that includes a cyano group and two methoxy groups attached to a prop-1-en-1-olate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate typically involves the reaction of an appropriate precursor with sodium methoxide. One common method includes the condensation of 2-cyano-3,3-dimethoxyprop-1-en-1-one with sodium methoxide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as methanol or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyano group or methoxy groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, amines; reactions may require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.
作用机制
The mechanism by which sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles such as amines or thiols. The methoxy groups can influence the compound’s reactivity and stability by donating electron density through resonance effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-one: Similar structure but lacks the enolate form.
Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-amine: Contains an amine group instead of the enolate.
Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-thiol: Contains a thiol group instead of the enolate.
Uniqueness: Sodium (E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate is unique due to its enolate form, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C6H8NNaO3 |
|---|---|
分子量 |
165.12 g/mol |
IUPAC 名称 |
sodium;(E)-2-cyano-3,3-dimethoxyprop-1-en-1-olate |
InChI |
InChI=1S/C6H9NO3.Na/c1-9-6(10-2)5(3-7)4-8;/h4,6,8H,1-2H3;/q;+1/p-1/b5-4+; |
InChI 键 |
FOXHAHBHIMREKV-FXRZFVDSSA-M |
手性 SMILES |
COC(/C(=C/[O-])/C#N)OC.[Na+] |
规范 SMILES |
COC(C(=C[O-])C#N)OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)

![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione](/img/structure/B12280969.png)


![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B12281009.png)

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B12281018.png)
![Chromate(3-),bis[4-[[4,5-dihydro-3-methyl-5-(oxo-kO)-1-phenyl-1H-pyrazol-4-yl]azo-kN1]-3-(hydroxy-kO)-1-naphthalenesulfonato(3-)]-, disodium hydrogen](/img/structure/B12281020.png)

![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)
